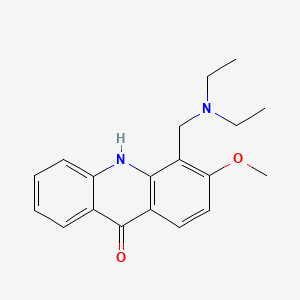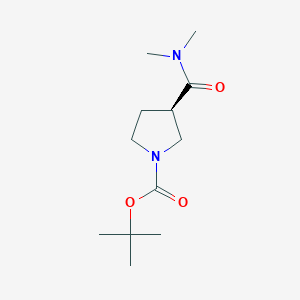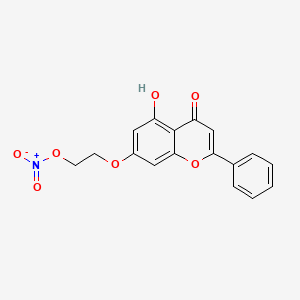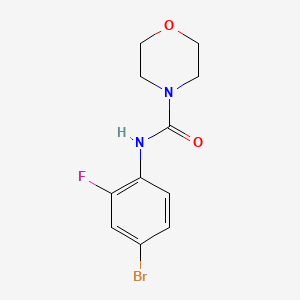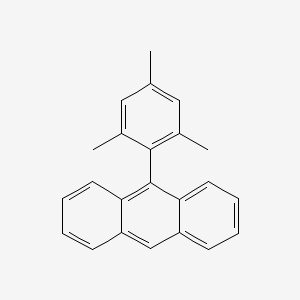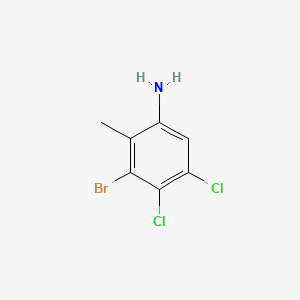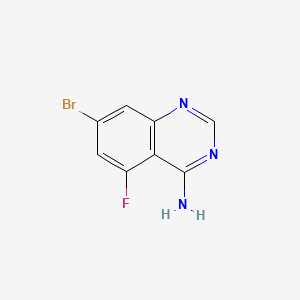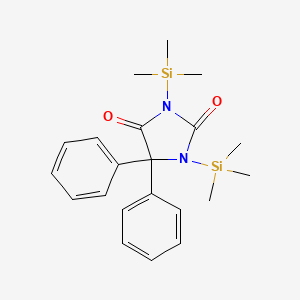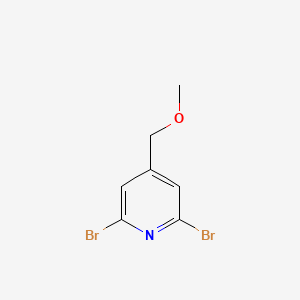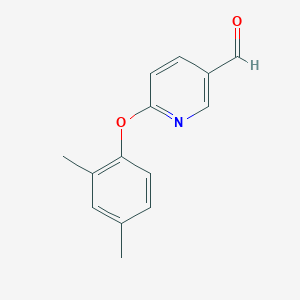
6-(2,4-Dimethylphenoxy)nicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 6-(2,4-Dimethylphenoxy)nicotinaldehyde typically involves the reaction of 6-chloronicotinaldehyde with 2,4-dimethylphenol in the presence of a base such as potassium carbonate . The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
6-(2,4-Dimethylphenoxy)nicotinaldehyde undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux . The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
6-(2,4-Dimethylphenoxy)nicotinaldehyde has several scientific research applications, including:
作用機序
The mechanism of action of 6-(2,4-Dimethylphenoxy)nicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the phenoxy group may interact with hydrophobic pockets in biological molecules, influencing their activity . The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
6-(2,4-Dimethylphenoxy)nicotinaldehyde can be compared with other similar compounds, such as:
Nicotinaldehyde: The parent compound, which lacks the phenoxy group and has different chemical and biological properties.
6-(2,4-Dimethylphenoxy)benzaldehyde: A structurally similar compound where the nicotinaldehyde moiety is replaced by a benzaldehyde group.
2,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but different functional groups and applications.
特性
分子式 |
C14H13NO2 |
|---|---|
分子量 |
227.26 g/mol |
IUPAC名 |
6-(2,4-dimethylphenoxy)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C14H13NO2/c1-10-3-5-13(11(2)7-10)17-14-6-4-12(9-16)8-15-14/h3-9H,1-2H3 |
InChIキー |
SRMOCMRZDNESTR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)OC2=NC=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


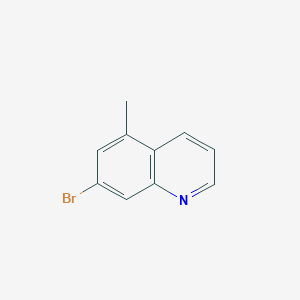
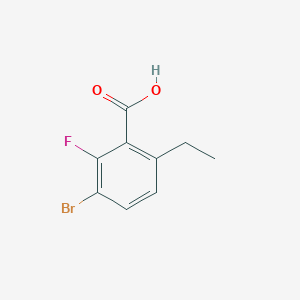
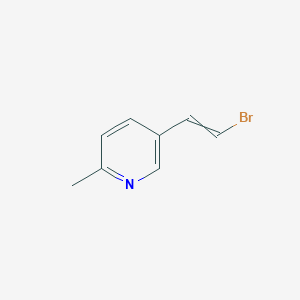
![1-(1H-Pyrrolo[3,2-B]pyridin-3-YL)propan-2-one](/img/structure/B13939084.png)
